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Compound of Interest

Compound Name: Fmoc-Glu-OAll

Cat. No.: B557471

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-a-Fmoc-L-glutamic acid a-allyl ester, commonly abbreviated as Fmoc-Glu-OAll, is a pivotal
building block in modern peptide synthesis. Its unique orthogonal protection scheme offers
researchers significant flexibility in creating complex peptide structures such as cyclic peptides,
branched peptides, and peptides with side-chain modifications. This guide provides a
comprehensive overview of Fmoc-Glu-OAll, including its chemical properties, applications in
solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Concepts and Applications

Fmoc-Glu-OAll is a derivative of the amino acid glutamic acid. It features two key protecting
groups: the fluorenylmethoxycarbonyl (Fmoc) group on the a-amino group and an allyl ester
(OAIl) on the a-carboxyl group. The y-carboxyl group remains free for peptide bond formation.

The primary advantage of Fmoc-Glu-OAll lies in its orthogonal protection strategy.[1][2] The
Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic
solvent like dimethylformamide (DMF), which is the standard method for N-terminal
deprotection in Fmoc-based SPPS. Conversely, the allyl ester is stable under these basic
conditions, as well as the acidic conditions often used for final cleavage of the peptide from the
resin, such as with trifluoroacetic acid (TFA).[1][3] The selective removal of the allyl group is
achieved under mild conditions using a palladium(0) catalyst, which does not affect the Fmoc
or other common acid-labile side-chain protecting groups.[1][2][3]
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This orthogonality is instrumental in the synthesis of:

» Head-to-tail cyclic peptides: The peptide chain can be assembled on a solid support,
followed by the selective deprotection of the C-terminal allyl ester and the N-terminal Fmoc
group, allowing for on-resin cyclization.[4][5]

e Branched peptides: The free y-carboxyl group of a resin-bound peptide containing a
Glu(OAll) residue can be coupled to another amino acid or peptide fragment after selective
deprotection of the allyl group.[2]

» Side-chain modified peptides: The deprotected a-carboxyl group can be functionalized with
various molecules, such as fluorescent labels or biotin.[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and typical purity specifications for
commercially available Fmoc-Glu-OAll is presented below.

Property Value Reference
CAS Number 144120-54-7 [4][6]
Molecular Formula C23H23NOs [4][6]
Molecular Weight 409.43 g/mol [41[6]
Appearance White to off-white powder [4107]
Melting Point 118-122 °C [4]

Purity (HPLC) >98.0% [4]

Storage Temperature 2-8°C [8]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving
Fmoc-Glu-OAll in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow
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The general workflow for incorporating Fmoc-Glu-OAll into a peptide sequence via SPPS is as
follows:

Resin Swelling

Fmoc Deprotection
(20% Piperidine/DMF)

A
Washing
(DMF, DCM)
Amino Acid Coupling
(Fmoc-AA-OH, Coupling Reagents)
Washing
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SPPS workflow incorporating Fmoc-Glu-OAll.

Detailed Methodologies

1. Resin Preparation and Swelling:

» Resin Selection: The choice of resin depends on the desired C-terminal functionality. For C-
terminal amides, Rink amide resin is commonly used. For protected peptide fragments, 2-
chlorotrityl chloride resin is a suitable choice.[9][10]

e Procedure:
o Weigh the desired amount of resin into a reaction vessel.

o Add a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), to
swell the resin.

o Gently agitate the resin for at least 30 minutes to ensure complete swelling.[11]
2. Fmoc Deprotection:

e Reagent: A solution of 20% piperidine in DMF is the standard reagent for Fmoc removal.[9]
[12]

e Procedure:
o Drain the swelling solvent from the resin.
o Add the 20% piperidine/DMF solution to the resin.
o Agitate the mixture for 5-10 minutes at room temperature.

o Drain the reagent and repeat the treatment with fresh piperidine solution for another 5-10
minutes to ensure complete deprotection.

o Thoroughly wash the resin with DMF and DCM to remove all traces of piperidine and the
dibenzofulvene-piperidine adduct.[11][13]
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3. Coupling of Fmoc-Glu-OAll:

e Reagents:

o Fmoc-Glu-OAll (typically 2-5 equivalents relative to the resin loading).

o A coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N",N'-
tetramethyluronium hexafluorophosphate) (2-5 equivalents).

o Abase, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (4-10
equivalents).

e Procedure:

[e]

Dissolve Fmoc-Glu-OAll and the coupling agent in DMF.

o Add the base to the solution to activate the amino acid.

o Add the activated amino acid solution to the deprotected resin.

o Agitate the reaction mixture for 1-2 hours at room temperature.

o Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling
reaction.[12] If the test is positive (indicating free amines), the coupling step should be
repeated.

o Wash the resin thoroughly with DMF and DCM.

4. Allyl Group Deprotection:

« Reagents:

o A palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)a) (0.1-0.3 equivalents).

o An allyl scavenger to prevent re-attachment of the allyl group. Common scavengers
include phenylsilane (PhSiHs), morpholine, or N-methylaniline.[3][12]
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o A solvent, typically DCM or a mixture of CHCIs/AcOH/NMM.[3][4]

e Procedure:

[e]

Swell the peptide-resin in the chosen solvent.
o In a separate vial, dissolve the palladium catalyst and the scavenger in the solvent.
o Add the catalyst/scavenger solution to the resin.

o Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-3
hours at room temperature. The reaction progress can be monitored by HPLC analysis of
a small, cleaved sample.

o Drain the reaction mixture and wash the resin extensively with a solution containing a
chelating agent (e.g., sodium diethyldithiocarbamate in DMF) to remove all traces of
palladium, followed by thorough washes with DMF and DCM.[3]

Palladium-Catalyzed Allyl Deprotection

Scavenger
(e.g. PhgiH3) + Scavenger Scavenged Allyl Group
1-Allyl-Pd Complex
———p ———————> !
Pd(PPhs)s )] Peptide-Glu-OAll +PdO) HERiE-EL Oy

Click to download full resolution via product page

Mechanism of palladium-catalyzed allyl deprotection.

Conclusion

Fmoc-Glu-OAll is an indispensable tool in the arsenal of peptide chemists. Its orthogonal
protecting group strategy enables the synthesis of complex and novel peptide architectures
that would be challenging to produce with standard linear synthesis methods. A thorough
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understanding of its properties and the detailed experimental protocols for its use are crucial for
researchers aiming to leverage its full potential in drug discovery and development. By carefully
controlling the deprotection and coupling steps, scientists can efficiently incorporate this
versatile building block to advance their peptide research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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